molecular formula C4H7ClN4O2 B1395807 3-(Aminomethyl)-1,2,4-oxadiazole-5-carboxamide hydrochloride CAS No. 1361116-15-5

3-(Aminomethyl)-1,2,4-oxadiazole-5-carboxamide hydrochloride

Cat. No. B1395807
CAS RN: 1361116-15-5
M. Wt: 178.58 g/mol
InChI Key: RKEDXQOFNBFPAK-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. It may also include its appearance, odor, and other physical characteristics .


Synthesis Analysis

This involves detailing the chemical reactions and processes used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions of the reaction .


Physical And Chemical Properties Analysis

This includes the compound’s melting point, boiling point, solubility, density, and other physical properties. Chemical properties might include its acidity or basicity, reactivity with other compounds, and stability .

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • A study by Du et al. (2021) focused on the synthesis of 1,2,4-oxadiazole-3-carboxamide through an acid-promoted reaction, providing a new method for synthesizing compounds containing this molecule (Du et al., 2021).
    • Gregory et al. (1973) described the preparation and stability of 3-Amino-1,2,4-oxadiazole, which is relevant to the study of 3-(Aminomethyl)-1,2,4-oxadiazole-5-carboxamide hydrochloride (Gregory et al., 1973).
  • Molecular Structure Analysis :

    • Viterbo et al. (1980) provided insights into the crystal and molecular structure of a related compound, 5-phenyl-1,2,4-oxadiazole-3-carboxamide, which is an intermediate in certain chemical reactions (Viterbo et al., 1980).
  • Reactions and Interactions :

    • Yarovenko et al. (1993) studied the interaction of 2-amino-1,3,4-oxadiazole-5-carboxamidoxime with nitriles, which is relevant for understanding the chemical behavior of this compound (Yarovenko et al., 1993).
  • Biological Activities and Potential Applications :

    • A review by Aggarwal et al. (2020) on the synthesis and pharmacological activities of 1,2,4-oxadiazoles highlights their potential applications in medicinal chemistry (Aggarwal et al., 2020).
    • Pratap and Yarovenko (2000) explored the antiviral activity of a compound similar to this compound (Pratap & Yarovenko, 2000).
  • Synthetic Procedures and Chemical Modifications :

    • Santilli and Morris (1979) discussed the synthesis of derivatives of 1,2,4-oxadiazole-5-carboxylic acid, which could inform processes related to the compound (Santilli & Morris, 1979).
  • Insecticidal and Pharmacokinetic Studies :

    • Liu et al. (2017) investigated the insecticidal activity of anthranilic diamide analogues containing 1,2,4-oxadiazole rings, which could be relevant to understanding the broader applications of oxadiazole derivatives (Liu et al., 2017).
    • Allan et al. (2006) examined the pharmacokinetics and metabolism of a compound containing 1,2,4-oxadiazole, which provides insights into its behavior in biological systems (Allan et al., 2006).

Safety and Hazards

This involves detailing the compound’s toxicity, flammability, and other hazards. It often includes safety precautions for handling and storing the compound .

Future Directions

This involves discussing potential future research directions or applications for the compound. It could include potential uses in medicine, industry, or other fields .

properties

IUPAC Name

3-(aminomethyl)-1,2,4-oxadiazole-5-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2.ClH/c5-1-2-7-4(3(6)9)10-8-2;/h1,5H2,(H2,6,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKEDXQOFNBFPAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NOC(=N1)C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Aminomethyl)-1,2,4-oxadiazole-5-carboxamide hydrochloride
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3-(Aminomethyl)-1,2,4-oxadiazole-5-carboxamide hydrochloride

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